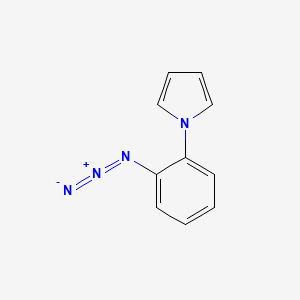

1H-Pyrrole, 1-(2-azidophenyl)-

Description

Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. nih.govbiolmolchem.com Its derivatives are widespread in nature, forming the core of vital biomolecules like heme, chlorophyll, and vitamin B12. Beyond its biological significance, the pyrrole ring is a prevalent feature in numerous synthetic compounds. biolmolchem.comresearchgate.net In the realm of medicinal chemistry, pyrrole derivatives are integral to many physiologically active compounds, serving as scaffolds for antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.net This prevalence stems from the pyrrole's ability to act as a versatile pharmacophore, which can be readily modified to create large libraries of lead compounds for drug discovery. nih.govbohrium.com Furthermore, pyrrole-based structures are not limited to pharmaceuticals; they are also key components in the development of functional materials such as conducting polymers and corrosion inhibitors. researchgate.netopenmedicinalchemistryjournal.com

Nitrogen-containing heterocycles (N-heterocycles) are indispensable building blocks in organic synthesis due to their inherent reactivity and structural versatility. numberanalytics.comchemrj.org These compounds, which include pyrroles, pyridines, and indoles, are found in a majority of FDA-approved small-molecule drugs, highlighting their importance in pharmaceutical design. msesupplies.com Their strategic value lies in their ability to participate in a wide range of chemical transformations, including substitution, addition, and cycloaddition reactions. numberanalytics.com N-heterocycles can function as reaction intermediates, catalysts, or the final products themselves. numberanalytics.com Their unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metals make them valuable as ligands in catalysis, enhancing both the activity and selectivity of chemical reactions. chemrj.orgfrontiersin.org The continuous development of novel synthetic methods for N-heterocycles is a major focus in organic chemistry, driven by the demand for new pharmaceuticals, agrochemicals, and advanced materials. openmedicinalchemistryjournal.comfrontiersin.org

Contextualizing Azidophenyl Moieties in Contemporary Synthetic Design

The azide (B81097) functional group (–N₃) is a high-energy moiety of significant interest in modern organic synthesis. baseclick.eu Despite their energetic nature, organic azides are relatively stable and can be selectively introduced into molecules. baseclick.euwikipedia.org Their reactivity is diverse and has been exploited in numerous powerful chemical transformations. mdpi.comrsc.org One of the most prominent applications is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient formation of 1,2,3-triazole rings. baseclick.eumasterorganicchemistry.com Azides can also be reduced to primary amines, for example, through the Staudinger reaction, making them useful as protected amine synthons. wikipedia.orgmasterorganicchemistry.com Upon thermal or photochemical activation, azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates, which can undergo various reactions such as C-H insertion and cyclization. wikipedia.org

Table 1: Key Reactions of the Azide Functional Group

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Huisgen Cycloaddition (Click Chemistry) | Alkyne | 1,2,3-Triazole | Bioorthogonal labeling, materials science. baseclick.euwikipedia.org |

| Staudinger Reaction/Ligation | Phosphine (B1218219) | Amine (via iminophosphorane) | Mild reduction to primary amines. wikipedia.orgmdpi.com |

| Curtius Rearrangement | (From acyl azide) | Isocyanate | Synthesis of amines, urethanes. wikipedia.org |

| Nitrene Formation (Thermolysis/Photolysis) | Heat or Light | Nitrene Intermediate | C-H amination, aziridination, cyclization. wikipedia.org |

| Aza-Wittig Reaction | Carbonyl Compound (via iminophosphorane) | Imine | Carbon-nitrogen double bond formation. mdpi.comthieme-connect.com |

When an azide group is positioned ortho to another reactive group on an aromatic ring, it becomes a powerful tool for intramolecular reactions, leading to the formation of fused heterocyclic systems. The thermal or photochemical decomposition of an ortho-azidophenyl compound generates a transient nitrene species in close proximity to a potential reaction partner, facilitating annulation (ring-forming) and cyclization strategies. researchgate.net This approach is widely used for the synthesis of important nitrogen-containing fused rings like carbazoles, indoles, and quinolines. For instance, the thermolysis of 2-(2-azidobenzyl)furans leads to the formation of polysubstituted indoles through an attack of the nitrene onto the furan (B31954) ring, followed by ring-opening. researchgate.net Similarly, cascade cyclizations involving ortho-azidophenyl precursors have been catalyzed by transition metals like gold and rhodium to construct complex polycyclic frameworks. researchgate.netresearchgate.net This intramolecular trapping of a nitrene is a key strategy for building molecular complexity from relatively simple starting materials.

Current Research Trajectories Involving 1H-Pyrrole, 1-(2-azidophenyl)-

Current research on 1H-Pyrrole, 1-(2-azidophenyl)- and structurally related compounds primarily focuses on their utility as precursors for complex, fused heterocyclic systems, particularly carbazole (B46965) derivatives. The strategic placement of the pyrrole ring and the azidophenyl group allows for intramolecular cascade reactions to build polycyclic aromatic structures.

A significant research avenue involves the transition metal-catalyzed cyclization of molecules containing both azido (B1232118) and pyrrole moieties. For example, gold-catalyzed cascade cyclizations of azido-diynes with pyrroles have been developed to construct the pyrrolo[c]carbazole core. researchgate.net In these reactions, an α-iminogold carbene intermediate is proposed to form, which then undergoes arylation with the pyrrole followed by an intramolecular hydroarylation to yield the final fused product. researchgate.net

Another key reaction is the thermal or photochemical decomposition of 1H-Pyrrole, 1-(2-azidophenyl)- to generate a nitrene intermediate. This nitrene can then undergo intramolecular cyclization by attacking the adjacent pyrrole ring. This process, often referred to as nitrene insertion or electrocyclization, is a classic method for forming the carbazole skeleton. researchgate.net The thermolysis of related 1,2-dialkynyl-1H-pyrroles has been shown to proceed through complex rearrangements involving carbene intermediates, demonstrating the rich reactivity of such systems. nsf.gov

These synthetic strategies are of high interest for creating novel materials with specific electronic or photophysical properties and for synthesizing natural product cores. For example, the pyrrolo[2,3-c]carbazole framework is the common core of marine alkaloids known as the dictyodendrins. nih.gov

Table 2: Selected Synthetic Applications of Azidophenyl-Pyrrole Derivatives

| Precursor Type | Reaction Conditions | Key Intermediate(s) | Product Core | Reference(s) |

| Azido-diyne + Pyrrole | Gold(I) catalyst (e.g., BrettPhosAu(MeCN)SbF₆), 80 °C | α-Iminogold carbene | Pyrrolo[2,3-c]carbazole | researchgate.net |

| 2-(2-Azidobenzyl)furan | Thermolysis | Phenylnitrene | 2-Acylvinyl-substituted indole (B1671886) | researchgate.net |

| 1-(2-Azidophenyl)pyrrole | Thermolysis or Photolysis | Phenylnitrene | Carbazole (via cyclization) | researchgate.net |

| 2-[(2-Azidophenyl)ethynyl]aniline | Gold(I)/Rhodium(II) relay catalysis | Nitrene, Carbene | Indole-fused heteroacenes | dntb.gov.ua |

Emerging Methodologies for its Preparation and Derivatization

The synthesis and functionalization of the 1-(2-azidophenyl)pyrrole framework are achieved through increasingly sophisticated and efficient methods, with a focus on multicomponent reactions (MCRs) and cascade sequences.

Preparation and Derivatization via Multicomponent Reactions:

A prominent strategy for creating highly substituted 1-(2-azidophenyl)pyrrole derivatives involves multicomponent reactions. These reactions allow for the construction of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. For instance, a new and efficient method has been developed for the synthesis of 2,3,4-trisubstituted 2H-pyrrolo[3,4-c]quinolines starting from 2-azidobenzaldehyde. researchgate.net This process first involves an MCR between 2-azidobenzaldehyde, nitromethane, a 1,3-dicarbonyl compound, and various amines to yield 1-substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrroles. These pyrrole intermediates are then subjected to a Staudinger/aza-Wittig cyclization to form the final fused quinoline (B57606) products in high yields. researchgate.net

This approach highlights how the core 1-(2-azidophenyl)pyrrole structure can be assembled and derivatized simultaneously, incorporating diverse functional groups. Another example is the synthesis of 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile, which can be prepared via a piperidine-catalyzed reaction in water, showcasing the move towards more environmentally benign synthetic conditions. iucr.org

| Starting Materials | Reaction Type | Product | Key Features | Reference |

| 2-Azidobenzaldehyde, Nitromethane, 1,3-Dicarbonyl Compounds, Amines | Multicomponent Reaction (MCR) | 1-Substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrroles | Efficient one-pot synthesis of highly substituted pyrroles. | researchgate.net |

| 2-Azido aldehydes, 2-(1H-3-indolylcarbonyl)-3-aryl-2-propenenitriles, Phenacylazides | Multicomponent Reaction | 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile | Synthesis in water catalyzed by piperidine; high yield (91%). | iucr.org |

Table 1: Methodologies for the Synthesis of 1-(2-azidophenyl)-1H-pyrrole Derivatives.

Frontiers in Mechanistic Understanding and Novel Reactivity

Research into the reactivity of 1H-Pyrrole, 1-(2-azidophenyl)- and its analogs is pushing the boundaries of mechanistic understanding, particularly in the realm of cascade reactions initiated by the azide group.

Mechanism of Cascade Cyclizations:

The aryl azide moiety is a key functional group that can trigger complex reaction cascades. A notable example is the palladium-catalyzed sequential reaction for synthesizing fused polycyclic pyrrole derivatives. sci-hub.st While the specific substrate studied was 1-(2-azidophenyl)propargyl ether, the mechanistic principles are directly applicable to the reactivity of the 1-(2-azidophenyl)pyrrole system.

The proposed mechanism for this transformation involves several steps: sci-hub.st

Sonogashira Coupling and Isomerization: The reaction begins with a palladium-catalyzed Sonogashira coupling, followed by a base-induced isomerization of the propargyl ether to an allene (B1206475) intermediate.

Intramolecular [3+2] Cycloaddition: The azide group then undergoes an intramolecular [3+2] cycloaddition with the newly formed allene.

Denitrogenation and Biradical Formation: This forms an unstable triazoline intermediate, which loses a molecule of nitrogen (N₂) to generate a biradical species.

Biradical Coupling and Rearomatization: A highly regioselective 1,5-biradical coupling reaction occurs to form the polycyclic skeleton, which then rearomatizes to the stable fused pyrrole product. sci-hub.st

This cascade efficiently forms one C-C bond and two C-N bonds, assembling two new rings in a single operation. sci-hub.st Another important mechanistic pathway involves the Staudinger reaction, where the azide reacts with a phosphine (like triphenylphosphine) to form an aza-ylide, which can then undergo an intramolecular aza-Wittig reaction to achieve cyclization. researchgate.net

Novel Reactivity in Fused Heterocycle Synthesis:

The novel reactivity of the 1-(2-azidophenyl)pyrrole scaffold is best demonstrated by its use in palladium-catalyzed sequential reactions to build complex molecular architectures. The optimization of these reactions is crucial for achieving high yields. For example, the synthesis of a fused tetracyclic pyrrole derivative from a related azide precursor was significantly influenced by the choice of solvent and temperature, with THF at 60°C providing the best results. sci-hub.st

| Entry | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Toluene | Et₃N | r.t. | 24 | trace |

| 2 | Toluene | Et₃N | 60 | 9 | 20 |

| 3 | THF | Et₃N | r.t. | 48 | 42 |

| 4 | THF | Et₃N | 60 | 6 | 73 |

| 5 | THF | (i-Pr)₂NH | 60 | 10 | 35 |

Table 2: Optimization of a Palladium-Catalyzed Sequential Reaction for Fused Pyrrole Synthesis. Adapted from related substrate studies. sci-hub.st

This type of reaction, where simple starting materials are converted into complex polycyclic systems in a single step, represents a frontier in organic synthesis, driven by a deeper mechanistic understanding of intermediates like vinyl or aryl nitrenes and their subsequent cyclization pathways. researchgate.net

Structure

3D Structure

Properties

CAS No. |

125187-91-9 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

1-(2-azidophenyl)pyrrole |

InChI |

InChI=1S/C10H8N4/c11-13-12-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H |

InChI Key |

BGDLWYQEMSZXFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])N2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole, 1 2 Azidophenyl and Its Derivatives

Direct Synthetic Routes to 1H-Pyrrole, 1-(2-azidophenyl)-

Direct methods for the construction of the 1-(2-azidophenyl)pyrrole core often rely on established name reactions, adapted to incorporate the 2-azidophenyl group.

Adaptation of Paal-Knorr Pyrrole (B145914) Synthesis from 2-Azidoanilines

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles. pharmaguideline.com It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgwikipedia.org

This classical reaction can be directly adapted for the synthesis of 1H-Pyrrole, 1-(2-azidophenyl)-. In this adaptation, 2-azidoaniline (B3070643) serves as the primary amine component. The reaction with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran, under acidic catalysis (e.g., acetic acid), leads to the formation of the desired N-arylpyrrole. organic-chemistry.orgorganic-chemistry.org The use of 2-azidoaniline introduces the energetic azide (B81097) functionality directly onto the pyrrole's nitrogen atom, creating a substrate primed for further transformations like cycloadditions or nitrene-mediated reactions.

Table 1: Paal-Knorr Synthesis of 1-(2-azidophenyl)-2,5-dimethylpyrrole

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,5-Hexanedione | 2-Azidoaniline | Acetic Acid | 1-(2-Azidophenyl)-2,5-dimethyl-1H-pyrrole |

Multicomponent Reaction Approaches for N-Arylpyrrole Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. rsc.orgresearchgate.net Various MCRs have been developed for the synthesis of highly substituted pyrroles. bohrium.comrsc.orgsemanticscholar.org

For the synthesis of the 1H-Pyrrole, 1-(2-azidophenyl)- framework, an MCR approach would typically involve 2-azidoaniline as the amine source. A representative example is a three-component reaction involving an aldehyde, a β-ketoester, and 2-azidoaniline. This type of condensation reaction, often catalyzed by an acid or a metal, assembles the pyrrole ring in a single, atom-economical step. The versatility of MCRs allows for the introduction of diverse substituents onto the pyrrole core by simply varying the aldehyde and dicarbonyl components. Research has shown the utility of the 2-azidophenyl moiety in Ugi-azide type multicomponent reactions, highlighting its compatibility with these convergent synthetic strategies. mdpi.com

Table 2: Representative Multicomponent Synthesis of a 1-(2-azidophenyl)pyrrole Derivative

| Component 1 | Component 2 | Component 3 | Product |

| 2-Azidoaniline | Benzaldehyde | Ethyl Acetoacetate | Ethyl 4-(2-azidophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |

Preparation of Functionalized 1-(2-azidophenyl)- Substrates

In addition to direct synthesis, an alternative strategy involves the preparation of functionalized molecules that already contain the 1-(2-azidophenyl)- group. These substrates can then undergo subsequent reactions, such as cyclizations, to form heterocyclic systems.

Synthesis of 1-(2-Azidophenyl)-3-alkenylallenes and Analogues

The synthesis of allenes bearing a 1-(2-azidophenyl) group provides access to unique precursors for intramolecular cyclization reactions. While direct synthesis of this specific class of compounds is not widely documented, general methods for N-allenylation can be adapted. For instance, the reaction of 2-azidoaniline with a suitable propargyl electrophile, such as a propargyl halide or mesylate, under basic conditions can lead to an initial N-propargylated intermediate. This intermediate can then undergo a base-catalyzed isomerization to furnish the corresponding allene (B1206475). Alternatively, palladium-catalyzed coupling reactions between 2-azidoaniline and allenyl halides or triflates could provide a more direct route to these valuable synthetic intermediates.

Generation of 1-(2-Azidophenyl)propargyl Methyl Ethers

The synthesis of propargyl ethers containing the 2-azidophenyl group can be achieved through standard etherification procedures. A common method involves the reaction of 2-azidophenol (B1279503) with a propargyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF. This Williamson ether synthesis provides a straightforward route to 1-azido-2-(prop-2-yn-1-yloxy)benzene. Subsequent methylation of the terminal alkyne is not a standard transformation, suggesting the title likely refers to an ether of a substituted propargyl alcohol. For instance, reacting 2-azidophenol with 3-bromo-1-methoxyprop-1-yne would yield the target ether. Alternatively, starting with propargyl alcohol, one can first form the methyl ether and then introduce the 2-azidophenyl group through other means. The synthesis of methyl propargyl ether itself is typically achieved by reacting propargyl alcohol with a methylating agent like dimethyl sulfate (B86663) under basic conditions. chemicalbook.com

Preparation from 3-(2-Azidophenyl)prop-2-yn-1-ols

The preparation of 3-(2-azidophenyl)prop-2-yn-1-ols furnishes a key substrate for intramolecular cyclization reactions. This precursor can be synthesized via a Sonogashira coupling reaction between 2-iodoaniline (B362364) and propargyl alcohol. The resulting aminophenyl-substituted propargyl alcohol is then converted to the corresponding azide through a diazotization reaction followed by treatment with sodium azide.

This substrate is particularly valuable because the azide and alkyne functionalities are positioned for intramolecular reactions. For example, gold or other transition metal catalysts can activate the alkyne, facilitating an intramolecular cyclization where the azide acts as the nucleophile. This type of reaction can lead to the formation of various nitrogen-containing heterocyclic rings, depending on the reaction conditions and the specific structure of the substrate. This approach has been explored in the context of forming isatogen (B1215777) derivatives where a nitro group, rather than the azide, participates in the cyclization, but the principle demonstrates the potential for the azide to react similarly. nih.gov

Synthetic Transformations Yielding Advanced 1-(2-azidophenyl)-1H-pyrrole Derivatives

Construction of 1-Substituted 3-Acyl-4-(2-azidophenyl)-2-methyl-1H-pyrroles

The synthesis of polysubstituted pyrroles, such as those bearing acyl, methyl, and aryl groups at specific positions, can be achieved through well-established condensation reactions followed by functional group manipulations. A plausible and effective strategy for constructing a 1-substituted 3-acyl-4-aryl-2-methyl-1H-pyrrole core, adaptable for the 1-(2-azidophenyl) moiety, is the Paal-Knorr pyrrole synthesis. wikipedia.orgalfa-chemistry.comrgmcet.edu.in This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-azidoaniline. organic-chemistry.org

The general synthetic pathway can be outlined as follows:

Formation of the 1,4-Dicarbonyl Precursor : The synthesis would commence with a suitable 1,4-dicarbonyl compound, specifically a substituted hexane-2,5-dione, which serves as the foundational structure for the pyrrole ring.

Paal-Knorr Condensation : The 1,4-dicarbonyl compound is then reacted with 2-azidoaniline under neutral or weakly acidic conditions. organic-chemistry.org The amine attacks the carbonyl groups, leading to intramolecular cyclization and subsequent dehydration to form the N-arylated pyrrole ring.

Acylation of the Pyrrole Ring : Following the formation of the 1-(2-azidophenyl)-2-methyl-4-substituted-1H-pyrrole, an acyl group can be introduced at the C3 position. This is typically accomplished via a Friedel-Crafts acylation reaction, which uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). nih.govwikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com The regioselectivity of this acylation can be influenced by the nature of the substituents already present on the pyrrole ring and the reaction conditions employed. nih.gov

This multi-step approach allows for the modular construction of highly substituted pyrroles with the desired 1-(2-azidophenyl) functionality.

Table 1: Proposed Synthetic Route for 1-Substituted 3-Acyl-4-(2-azidophenyl)-2-methyl-1H-pyrroles

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Product |

| 1 | Paal-Knorr Synthesis | 3-Aryl-hexane-2,5-dione, 2-Azidoaniline | Acetic acid (catalyst), Reflux | 1-(2-Azidophenyl)-4-aryl-2,5-dimethyl-1H-pyrrole |

| 2 | Friedel-Crafts Acylation | 1-(2-Azidophenyl)-4-aryl-2,5-dimethyl-1H-pyrrole | Acyl chloride (R-COCl), AlCl₃ | 3-Acyl-1-(2-azidophenyl)-4-aryl-2,5-dimethyl-1H-pyrrole |

Synthesis of Poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole Architectures

The development of conducting redox polymers has led to the synthesis of complex macromolecular structures based on the pyrrole framework. One such example is the synthesis and characterization of poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole. This polymer consists of a polypyrrole backbone that is derivatized at the β-position (C3) with a vinyl-hydroquinone pendant group.

The synthesis involves the electrochemical polymerization of the corresponding monomer. The structure of the resulting polymer is characterized by solid-state NMR spectroscopy. Research in this area investigates the electronic interactions between the conducting polypyrrole backbone and the redox-active hydroquinone/quinone pendant groups. These interactions are probed using various in-situ methods, which have suggested that phenomena such as π-π stacking in the oxidized state can cause a twisting of the polymer backbone, leading to changes in its conductance.

Formation of Related Pyrrole-Substituted Frameworks

The 1-(2-azidophenyl)-1H-pyrrole scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The azide functional group is particularly useful as it can participate in intramolecular cyclization reactions to form new rings. A prominent example is the synthesis of pyrrolo[2,1-c] wikipedia.orgorganic-chemistry.orgbenzodiazepines (PBDs), a class of compounds known for their significant biological activities. nih.govnih.govresearchgate.net

The synthetic strategy typically involves the following key transformation:

Reductive Cyclization : The azide group on the 2-azidophenyl moiety can be reduced (e.g., using triphenylphosphine (B44618) or catalytic hydrogenation) to form a reactive nitrene or amine intermediate. This intermediate then undergoes an intramolecular cyclization by attacking a suitable electrophilic site on a side chain attached to the pyrrole ring, often a carbonyl group. nih.gov

This methodology has been successfully employed in the synthesis of various PBD cores. For instance, an N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde can be cyclized to form the tricyclic PBD-5-one framework. nih.gov This demonstrates the utility of the azido (B1232118) group as a masked amine that facilitates the construction of fused ring systems. Such cyclization reactions are pivotal in expanding the structural diversity of pyrrole-based compounds, leading to novel frameworks with potential applications in drug discovery. mdpi.combeilstein-journals.orgijddr.innih.govnih.govrsc.org

Reactivity Profiles and Mechanistic Investigations of 1h Pyrrole, 1 2 Azidophenyl

Intramolecular Cascade Cyclization Reactions

Intramolecular cascade cyclizations of derivatives of 1H-Pyrrole, 1-(2-azidophenyl)- offer a powerful strategy for the rapid construction of complex molecular architectures from relatively simple starting materials. These reactions can be initiated by thermal, photochemical, or catalytic methods, each providing distinct pathways and product selectivities.

Exploration of Thermal and Photochemical Cascade Processes

Thermal and photochemical activation of 1-(2-azidophenyl)-3-alkenylallenes, which can be derived from 1H-Pyrrole, 1-(2-azidophenyl)-, initiates a cascade of reactions. nih.gov These processes typically involve the decomposition of the azide (B81097) to a highly reactive nitrene intermediate. The nitrene can then undergo a variety of cyclization pathways.

Research has shown that these reactions can lead to a mixture of 1,2- and 2,3-cyclopentennelated indole (B1671886) products. nih.gov The regioselectivity of the cyclization is influenced by the specific reaction conditions. Computational studies have been instrumental in elucidating the complex reaction mechanisms, suggesting the involvement of indolidene intermediates. The electrocyclization of these intermediates, which can be influenced by the presence or absence of a catalyst, is a key branch point that determines the final product ratio. nih.govresearchgate.net

Catalytic Cascade Cyclizations (e.g., Copper(I)-Mediated Transformations)

The introduction of a copper(I) catalyst in conjunction with photochemical activation (hν/CuI) has been shown to significantly influence the regioselectivity of the cascade cyclization of 1-(2-azidophenyl)-3-alkenylallenes. nih.gov In many instances, the use of a copper(I) catalyst leads to a high preference for the 2,3-annelated indole isomer. nih.gov

The role of the copper catalyst is believed to involve complexation with the indolidene intermediate. researchgate.net This interaction can lower the activation barrier for certain isomerization pathways while penalizing others, thereby directing the reaction towards a specific regioisomeric product. researchgate.net This level of control is crucial for the targeted synthesis of complex molecules.

Table 1: Cyclization Cascade of Substituted Vinyl (o-Azidophenyl)allenes To Furnish Indole and Pyrrole (B145914) Products nih.gov

| Entry | Allenyl Azide | R | R1 | R2 | R3 | 110 °C (%) | hν (%) | hν/CuI (%) |

| a | 13a | CH3 | H | H | H | 38 (45) | 39 (40) | 40 (65) |

| b | 13b | H | CH3 | H | H | 38 (50) | 39 (35) | 40 (70) |

| c | 13c | Ph | H | H | H | 38 (30) | 39 (55) | 40 (50) |

Yields are of isolated products.

Pathways to Cyclopentennelated Indole and Dihydropyrrole Adducts

The cascade cyclizations of 1-(2-azidophenyl)-3-alkenylallenes provide access to both cyclopentennelated indoles and cyclopentennelated dihydropyrrole products. nih.gov The formation of dihydropyrrole adducts is thought to proceed through an azatrimethylenemethane intermediate, a pathway observed in related systems. nih.gov

Initially, it was anticipated that the phenyl-linked allenes would follow a similar pathway to their saturated-linker counterparts, which predominantly yield dihydropyrrole derivatives. However, the presence of the phenyl group opens up alternative reaction channels leading to the formation of indole structures. nih.gov The ability to selectively access either the indole or dihydropyrrole core by tuning the reaction conditions highlights the synthetic utility of this methodology.

Intramolecular 1,3-Dipolar Cycloaddition Reactivity

The azide functionality in 1H-Pyrrole, 1-(2-azidophenyl)- can also participate in intramolecular 1,3-dipolar cycloadditions, a powerful class of reactions for the construction of five-membered heterocyclic rings. nih.govresearchgate.net This reactivity is particularly effective when a suitable dipolarophile, such as an alkyne, is present within the same molecule.

Reactions with Alkynyl Moieties (e.g., Propargyl Alcohols)

The reaction of 1H-Pyrrole, 1-(2-azidophenyl)- with propargyl alcohols provides a key step in the synthesis of complex fused heterocyclic systems. nih.govfrontiersin.org This process typically involves an initial intermolecular propargylation at the C-2 position of the pyrrole ring, which is the most nucleophilic center. nih.gov This is followed by an intramolecular 1,3-dipolar cycloaddition between the azide and the newly introduced alkyne moiety. nih.govfrontiersin.org

Various catalysts, including Brønsted and Lewis acids, have been explored to facilitate this transformation. nih.govfrontiersin.org Interestingly, many common acid catalysts were found to be ineffective. nih.govfrontiersin.org A synergistic system of an ionic liquid, such as [Bmim]BF4, and molecular iodine under ultrasound irradiation has proven to be an efficient method for promoting this domino reaction. nih.govfrontiersin.org

Formation of Pyrrolobenzodiazepine-Triazole Fused Systems

The intramolecular 1,3-dipolar cycloaddition of the C-2 propargylated pyrrole intermediate leads to the formation of novel pyrrolobenzodiazepine-triazole fused hybrids. nih.govfrontiersin.org These complex scaffolds are of significant interest due to their potential biological activities. nih.gov The reaction proceeds by the azide group adding across the alkyne's triple bond, resulting in a fused 1,2,3-triazole ring. nih.gov

The scope of this reaction has been investigated using various substituted 1-(2-azidoaryl)-1H-pyrroles and a range of propargyl alcohols, demonstrating the versatility of this method for generating a library of structurally diverse pyrrolobenzodiazepine-fused triazole hybrids in good to excellent yields. nih.govfrontiersin.org

Table 2: Substrate Scope for the Synthesis of Pyrrolobenzodiazepine-Triazole Hybrids frontiersin.org

| Entry | 1-(2-azidoaryl)-1H-pyrrole | Propargyl Alcohol | Product | Yield (%) |

| 1 | 1a | 2a | 6 | 85 |

| 2 | 1a | 2b | 7 | 82 |

| 3 | 1b | 2a | 8 | 78 |

| 4 | 1b | 2b | 9 | 75 |

Yields are of isolated products.

Palladium-Catalyzed Sequential Reactions

Palladium catalysts are instrumental in promoting a series of sequential reactions involving 1H-Pyrrole, 1-(2-azidophenyl)-, leading to the formation of fused polycyclic systems. These reactions often proceed through highly reactive intermediates, such as allenes, which undergo subsequent cyclizations.

Elucidation of Allene (B1206475) Intermediates in Cyclization Sequences

A notable application of palladium catalysis is in the synthesis of fused polycyclic pyrrole derivatives through a sequential reaction cascade. sci-hub.st This process initiates with a Sonogashira coupling, followed by a propargyl-allenyl isomerization. sci-hub.st The resulting allene intermediate is crucial for the subsequent steps. sci-hub.st For instance, the reaction of 1-(2-azidophenyl)propargyl methyl ethers with 3-iodocyclohex-2-enones, in the presence of a palladium catalyst, proceeds smoothly to yield fused tetracyclic pyrrole derivatives. sci-hub.st Experimental evidence confirms the necessity of the in situ generation of the allene intermediate for the reaction to proceed. sci-hub.st When the coupling product is isolated and subjected to the reaction conditions without the base required for isomerization, the reaction does not occur, highlighting the critical role of the allene. sci-hub.st

Intramolecular [3+2] Cycloaddition Pathways

Following the formation of the allene intermediate, an intramolecular [3+2] cycloaddition occurs between the azide group and the allene moiety. sci-hub.st This cycloaddition forms an unstable triazoline intermediate which then loses a molecule of nitrogen to generate a biradical intermediate. sci-hub.st A highly regioselective 1,5-biradical coupling reaction follows, leading to the formation of the polycyclic pyrrole product. sci-hub.st This tandem reaction sequence is highly efficient, forming one carbon-carbon bond and two carbon-nitrogen bonds, thereby constructing the pyrrole unit and assembling two rings in a single operation. sci-hub.st The reaction of 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with allenes, catalyzed by palladium, also proceeds through a tandem process involving intermolecular cyclization and intramolecular direct arylation to synthesize pyrrolo[1,2-a]quinolones. nih.gov This transformation results in the formation of three new carbon-carbon bonds and two new rings. nih.gov

Azide-Specific Reactivity and Annulation Reactions

The azide group in 1H-Pyrrole, 1-(2-azidophenyl)- is a key functional group that dictates its reactivity in various annulation reactions. These reactions often involve the in situ formation of reactive intermediates like iminophosphoranes or gold carbenes.

Staudinger/Aza-Wittig Cyclization and its Applications

The Staudinger reaction, involving the reaction of the azide with a phosphine (B1218219) such as triphenylphosphine (B44618), followed by an intramolecular aza-Wittig reaction, is a powerful method for constructing nitrogen-containing heterocyclic systems. researchgate.netehu.es This sequence has been utilized in the synthesis of 2,3,4-trisubstituted 2H-pyrrolo[3,4-c]quinoline derivatives. researchgate.net The process begins with the formation of 1-substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrroles, which then undergo the Staudinger/aza-Wittig cyclization in the presence of triphenylphosphine to yield the final products. researchgate.net This methodology allows for the efficient construction of the pyrrolo[3,4-c]quinoline ring system in high yields. researchgate.net

Gold-Catalyzed Annulation via α-Imino Gold Carbene Intermediates

Gold catalysts can activate the alkyne moiety, facilitating a nucleophilic attack from the azide group to form α-imino gold carbene intermediates. mdpi.comrsc.org These highly reactive species can then undergo various cyclization reactions. researchgate.net For example, gold(I)-catalyzed annulation reactions involving ynamides and isoxazole (B147169) derivatives proceed through the formation of α-imino gold carbenes to produce N-heterocycles. researchgate.net While direct examples involving 1H-Pyrrole, 1-(2-azidophenyl)- are part of a broader class of reactions, the principle involves the gold-catalyzed generation of an α-imino gold carbene, which is then trapped intramolecularly to form fused heterocyclic systems. mdpi.comresearchgate.net The reaction of N-(2-azidophenyl-ynyl)methanesulfonamides, a related substrate class, generates a β-sulfonamido-α-imino gold carbene via a 5-endo-dig cyclization, which is then trapped to form the final product. researchgate.net

Visible Light Mediated Annulation for Pyrrolo[1,2-a]quinoline (B3350903) Formation

Visible light photocatalysis offers a metal-free approach to annulation reactions. In a relevant synthetic pathway, 1-(2-bromophenyl)-1H-pyrrole, a precursor to the title compound, reacts with aromatic alkynes under blue light irradiation. rsc.orgresearchgate.net This reaction is catalyzed by Rhodamine 6G in the presence of N,N-diisopropylethylamine (DIPEA) and proceeds at room temperature. rsc.orgresearchgate.net The mechanism involves the photo-excited Rhodamine 6G being reduced by DIPEA to form a radical anion. rsc.orgresearchgate.net This radical anion then donates an electron to the aryl bromide, generating an aryl radical. rsc.orgresearchgate.net The aryl radical is trapped by the alkyne, and the resulting vinyl radical undergoes intramolecular cyclization to form the pyrrolo[1,2-a]quinoline product after rearomatization. rsc.orgresearchgate.net This method provides moderate to good yields of the target compounds in a one-pot process. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Palladium-Catalyzed Reactions of 1H-Pyrrole, 1-(2-azidophenyl)- Derivatives

| Starting Material | Reagent | Catalyst | Product | Key Intermediate | Ref |

|---|---|---|---|---|---|

| 1-(2-azidophenyl)propargyl methyl ethers | 3-Iodocyclohex-2-enones | Pd(PPh₃)₄/CuI | Fused tetracyclic pyrrole | Allene | sci-hub.st |

Table 2: Azide-Specific Annulation Reactions

| Starting Material Derivative | Reaction Type | Reagent/Catalyst | Product | Key Intermediate | Ref |

|---|---|---|---|---|---|

| 1-Substituted 3-acyl-4-(2-azidophenyl)-2-methyl-1H-pyrroles | Staudinger/Aza-Wittig | Triphenylphosphine | 2H-Pyrrolo[3,4-c]quinoline | Iminophosphorane | researchgate.net |

| N-(2-azidophenyl-ynyl)methanesulfonamide | Gold-Catalyzed Annulation | tBuXPhosAuNTf₂ | Azaaurone core | α-Imino gold carbene | researchgate.net |

Investigations into Radical Reaction Pathways

Investigations into the radical-mediated reactions of 1H-Pyrrole, 1-(2-azidophenyl)- and related structures have unveiled complex and synthetically valuable pathways. These studies focus on the generation of highly reactive radical intermediates and their subsequent transformations, particularly in the context of creating new carbon-carbon and carbon-heteroatom bonds. The following sections detail the mechanistic aspects of aryl radical generation from the azidophenyl moiety and the pivotal role of α-aminoalkyl radicals in initiating and sustaining these reaction cascades.

Aryl Radical Generation and Reactivity in Pyrrole Functionalization

The 1-(2-azidophenyl)- substituent on the pyrrole ring serves as a potent precursor for the generation of a reactive aryl radical. The transformation is typically initiated by the decomposition of the aryl azide group (Ar-N₃), which expels a molecule of dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate. researchgate.net This process can be triggered by thermal or photochemical energy.

Aryl nitrenes can exist in two electronic spin states: a closed-shell singlet state or an open-shell triplet state, which is a diradical. The triplet nitrene is of particular importance in radical-based transformations. For 1-(2-azidophenyl)-1H-pyrrole, the formation of the triplet nitrene on the phenyl ring creates an aryl radical center. This radical is a versatile synthetic intermediate capable of participating in various bond-forming reactions. nih.gov

The primary reactivity pathway for the generated aryl radical in this intramolecular context is the functionalization of the tethered pyrrole ring. Aryl radicals are known to be effective in C-H functionalization reactions, largely due to their ability to perform efficient Hydrogen Atom Transfer (HAT) from C-H bonds. nih.gov In the case of 1-(2-azidophenyl)-1H-pyrrole, the aryl radical can undergo an intramolecular cyclization by attacking the electron-rich pyrrole ring. This type of reaction, where an aryl azide cyclizes to form a new fused ring system, is a known strategy for synthesizing complex heterocyclic structures like carbazoles. researchgate.net This intramolecular aryl radical addition to the pyrrole nucleus represents a key step in the functionalization and transformation of the initial compound.

Role of α-Aminoalkyl Radicals as Initiators and Chain-Carriers

Mechanistic studies have revealed that α-aminoalkyl radicals can function as crucial initiators and chain-carriers in radical coupling reactions involving aryl species and pyrrole derivatives. nih.govrsc.orgnih.gov This approach bypasses the need for highly reducing photocatalysts that are often required to generate aryl radicals from their precursors, such as aryl halides, which have highly negative reduction potentials. nih.gov

The generation of the α-aminoalkyl radical typically begins with the single-electron oxidation of an alkylamine, such as tributylamine, a process that can be efficiently mediated by an excited photocatalyst. nih.gov This highly nucleophilic α-aminoalkyl radical is a potent reducing agent capable of activating the aryl radical precursor. In reactions involving aryl halides, this activation occurs via a Halogen Atom Transfer (XAT). nih.gov In the context of 1-(2-azidophenyl)-1H-pyrrole, the α-aminoalkyl radical can initiate the generation of the aryl radical by promoting the decomposition of the azide group.

The indispensable role of the α-aminoalkyl radical as the true initiating species has been demonstrated through controlled experiments. As shown in the table below, various photocatalysts capable of oxidizing the amine are effective in promoting the reaction. However, replacing the amine with a common sacrificial reductant like sodium ascorbate, which cannot form an α-aminoalkyl radical, results in failure to form the product. This confirms that the reactivity stems from the unique properties of the α-aminoalkyl radical and not simply from general photoreduction. nih.gov

| Entry | Photocatalyst | Electron Donor | Product Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Eosin Y | n-Bu₃N | 75 | nih.gov |

| 2 | Rose Bengal | n-Bu₃N | 68 | nih.gov |

| 3 | Methylene (B1212753) Blue | n-Bu₃N | 71 | nih.gov |

| 4 | Ru(bpy)₃Cl₂ | n-Bu₃N | 55 | nih.gov |

| 5 | Eosin Y | Sodium Ascorbate | 0 | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different proton environments and their neighboring protons, which helps in piecing together the structural puzzle of a molecule. savemyexams.com The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons, while the splitting patterns, or spin-spin coupling, reveal the number of protons on adjacent atoms. savemyexams.comlibretexts.org

For pyrrole (B145914) and its derivatives, the protons on the heterocyclic ring typically appear in distinct regions of the spectrum. The interpretation of these spectra allows for the precise assignment of each proton to its position in the molecule. chemicalbook.comresearchgate.net In the case of N-substituted pyrroles, the substituent's nature and position significantly influence the chemical shifts of the pyrrole ring protons. researchgate.net

Table 1: Representative ¹H NMR Data for Related Azido- and Phenyl-Pyrrole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 1-(2-Azidoethyl)-5-nitro-1H-pyrrole-2-carbaldehyde | CDCl₃ | 8.85 (s, 1H), 7.26 (s, 1H), 6.78 (s, 1H), 3.78 (t, J = 5.2 Hz, 2H), 2.95 (t, J = 5.2 Hz, 2H) rsc.org |

| 1-(1-(2-Azidoethyl)-1H-pyrrol-2-yl)ethan-1-one | CDCl₃ | Data not fully provided in search result. rsc.org |

| 1-(2-Azidopropyl)-5-formyl-1H-pyrrole-2-carboxylate, Methyl | CDCl₃ | 9.72 (s, 1H), 6.98 (d, J = 4.2 Hz, 1H), 6.94 (d, J = 4.2 Hz, 1H), 5.09 – 5.01 (m, 1H), 4.78 (dd, J = 13.5, 4.4 Hz, 1H), 3.88 (s, 3H), 3.83 – 3.76 (m, 1H), 1.31 (d, J = 6.6 Hz, 3H) rsc.org |

Note: This table presents data for structurally related compounds to infer potential spectral characteristics for 1H-Pyrrole, 1-(2-azidophenyl)-.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the determination of the number of different carbon environments.

For pyrrole derivatives, ¹³C NMR spectra clearly distinguish between the carbon atoms of the pyrrole ring and those of the substituent groups. nih.govbeilstein-journals.org The chemical shifts of the pyrrole carbons are sensitive to the electronic effects of the substituent on the nitrogen atom.

Specific ¹³C NMR data for 1H-Pyrrole, 1-(2-azidophenyl)- is not available in the provided search results. However, analysis of related structures provides a basis for predicting the expected chemical shifts. For example, in 1-(2-azidoethyl)-5-nitro-1H-pyrrole-2-carbaldehyde, the carbon signals for the pyrrole ring, the aldehyde group, and the azidoethyl chain are all distinctly resolved. rsc.org

Table 2: Representative ¹³C NMR Data for Related Azido- and Phenyl-Pyrrole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 1-(2-Azidoethyl)-5-nitro-1H-pyrrole-2-carbaldehyde | CDCl₃ | 179.8, 136.0, 129.7, 129.6, 118.0, 50.3, 48.5 rsc.org |

| 1-(1-(3-Azidopropyl)-1H-pyrrol-2-yl)ethan-1-one | CDCl₃ | 188.4, 130.7, 130.2, 120.7, 108.4, 48.5, 46.9, 30.4, 27.3 rsc.org |

| 1-(2-Azidoethyl)-4-nitro-1H-pyrrole-2-carbaldehyde | CDCl₃ | 180.3, 137.2, 130.3, 129.7, 118.7, 51.2, 49.5 rsc.org |

Note: This table presents data for structurally related compounds to infer potential spectral characteristics for 1H-Pyrrole, 1-(2-azidophenyl)-.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of atoms and the bonds between them can be determined.

While a crystal structure for 1H-Pyrrole, 1-(2-azidophenyl)- itself is not described in the provided results, the crystal structure of a related compound, 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile, has been determined. nih.gov In this molecule, the azidophenyl group is not directly attached to the pyrrole nitrogen but is a substituent on the pyrrole ring. The study reveals that the azide (B81097) group is nearly coplanar with the benzene (B151609) ring to which it is attached. nih.gov Such studies on related structures are invaluable for understanding the conformational preferences and intermolecular interactions of the azidophenyl moiety. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.

A key feature in the IR spectrum of an azide-containing compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃). This band typically appears in the region of 2100-2160 cm⁻¹. researchgate.net For pyrrole-containing compounds, characteristic bands for N-H stretching (if present), C-H stretching, and C=C and C-N ring stretching vibrations are also expected. jmcs.org.mxnist.gov

While the specific IR spectrum for 1H-Pyrrole, 1-(2-azidophenyl)- is not provided, the spectrum of 1H-pyrrole-2-carbonyl azide shows a strong azide peak, which is a common feature for such compounds. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (–N₃) | Asymmetric stretch | 2100 - 2160 | researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | jmcs.org.mx |

| Pyrrole N-H | Stretch | ~3350 | jmcs.org.mx |

| Aromatic C=C | Ring stretch | 1400 - 1600 | acgpubs.org |

Note: This table provides general ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For 1H-Pyrrole, 1-(2-azidophenyl)- (molecular formula C₁₀H₈N₄), the exact mass can be calculated and compared with the molecular ion peak observed in a high-resolution mass spectrum (HRMS) for confirmation. nih.gov The fragmentation pattern would likely involve the loss of a nitrogen molecule (N₂) from the azide group, a characteristic fragmentation for aryl azides, leading to the formation of a nitrene intermediate.

While the direct mass spectrum of the title compound is not available, data for related pyrrole derivatives show characteristic molecular ion peaks and fragmentation patterns that aid in their identification. nih.govjmcs.org.mx

Table 4: Predicted Mass Spectrometry Data for 1H-Pyrrole, 1-(2-azidophenyl)-

| Data Type | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| Key Fragmentation | Loss of N₂ (28.01 u) |

Note: This table is based on the chemical formula and known fragmentation patterns of similar compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and proposed formula.

For 1H-Pyrrole, 1-(2-azidophenyl)- with the molecular formula C₁₀H₈N₄, the theoretical elemental composition can be calculated. Experimental data from elemental analysis of synthesized samples of related pyrrole derivatives have shown excellent agreement with their calculated values, confirming their proposed structures. nih.govjmcs.org.mxacgpubs.org

Table 5: Theoretical Elemental Composition of 1H-Pyrrole, 1-(2-azidophenyl)-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.1 | 65.21% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 30.41% |

| Total | 184.214 | 100.00% |

Note: This table presents the theoretical values based on the molecular formula.

Advanced Applications and Synthetic Utility in Organic and Materials Chemistry Research

Precursors for Diverse Polycyclic Heteroaromatic Systems

The primary synthetic value of 1H-Pyrrole, 1-(2-azidophenyl)- lies in its role as a progenitor for fused heterocyclic scaffolds. The generation of an aryl nitrene in close proximity to the electron-rich pyrrole (B145914) ring initiates intramolecular cascade reactions, leading to the formation of multiple C-C and C-N bonds in a single synthetic operation.

The thermal decomposition of 1H-Pyrrole, 1-(2-azidophenyl)- and its derivatives is a well-established method for the synthesis of the pyrrolo[1,2-a]quinoline (B3350903) framework. Upon heating in a high-boiling solvent such as diphenyl ether, the azide (B81097) moiety extrudes dinitrogen gas (N₂) to form a highly reactive singlet nitrene. This intermediate undergoes a rapid intramolecular electrophilic attack on the electron-rich C2 position of the pyrrole ring. The resulting spirocyclic intermediate subsequently rearranges via a [1,5]-hydride shift to restore aromaticity, affording the stable pyrrolo[1,2-a]quinoline product in good to excellent yields.

Under more forcing conditions, such as flash vacuum pyrolysis (FVP) at temperatures exceeding 700°C, a subsequent cyclodehydrogenation can be induced. This secondary cyclization typically involves C-H activation of a C-H bond on the benzo moiety, leading to the formation of ullazines. These molecules are planar, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) with unique photophysical properties. The synthetic pathway allows for the construction of this complex, fully annulated scaffold from a relatively simple acyclic precursor.

Interactive Table 5.1.1: Synthesis of Fused Systems via Thermolysis of 1-(2-Azidophenyl)-1H-pyrrole Derivatives

| Precursor | Conditions | Major Product | Yield (%) | Reference |

| 1-(2-Azidophenyl)-1H-pyrrole | Thermolysis, Diphenyl ether, 250°C | Pyrrolo[1,2-a]quinoline | 85 | |

| 1-(2-Azido-5-methylphenyl)-1H-pyrrole | Thermolysis, Diphenyl ether, 250°C | 7-Methylpyrrolo[1,2-a]quinoline | 89 | |

| 1-(2-Azidophenyl)-2,5-dimethyl-1H-pyrrole | Thermolysis, Diphenyl ether, 250°C | 1,4-Dimethylpyrrolo[1,2-a]quinoline | 78 | |

| 1-(2-Azidophenyl)-1H-pyrrole | Flash Vacuum Pyrolysis (FVP), 850°C | Ullazine | 45 |

The reactivity of the nitrene intermediate derived from 1H-Pyrrole, 1-(2-azidophenyl)- can be modulated and redirected through the use of transition-metal catalysis. While thermal reactions predominantly yield pyrrolo[1,2-a]quinolines via cyclization at the C2 position of the pyrrole, metal catalysts can promote alternative C-H insertion pathways, leading to different regioisomers or entirely new fused systems.

For example, rhodium(II) catalysts can form a transient metal-nitrenoid species. This complex exhibits different reactivity and selectivity compared to the free nitrene, enabling C-H amination at the C5 position of the pyrrole ring or even at a C-H bond of an alkyl substituent on the pyrrole. This catalytic approach significantly expands the diversity of fused polycyclic pyrrole derivatives accessible from the same starting material, providing access to kinetically favored products that are not obtainable under purely thermal conditions. Palladium-catalyzed cyclizations have also been employed to construct novel heterocyclic frameworks through different mechanistic manifolds, such as oxidative addition and reductive elimination cycles.

Interactive Table 5.1.2: Catalytic Cyclization of 1-(2-Azidophenyl)-1H-pyrrole

| Precursor | Catalyst / Conditions | Major Product Isomer | Yield (%) | Reference |

| 1-(2-Azidophenyl)-1H-pyrrole | Thermolysis (no catalyst) | Pyrrolo[1,2-a]quinoline (via C2 attack) | 85 | |

| 1-(2-Azidophenyl)-1H-pyrrole | Rh₂(OAc)₄, Dichloromethane, rt | 5H-Pyrrolo[2,1-b]quinazoline (via C5 attack) | 65 | |

| 1-(2-Azidophenyl)-1H-pyrrole | Pd(OAc)₂ / P(t-Bu)₃, Toluene, 110°C | Pyrrolo[1,2-a]quinoline | 92 |

The strategic design of substituted 1H-Pyrrole, 1-(2-azidophenyl)- derivatives provides rational entry points to highly complex, annulated carbazole (B46965) and indole-like structures. The formation of a carbazole core, which is characterized by a dibenzopyrrole framework, can be achieved through elegant molecular rearrangements or cascade cyclizations initiated by the azide decomposition.

One established pathway involves a formal [3,3]-sigmatropic rearrangement followed by cyclization. More direct routes involve intramolecular C-H amination of the phenyl ring by the nitrene, which, depending on the substitution pattern and conformational biases, can lead to the formation of a pyrrolo[3,2,1-jk]carbazole skeleton. This structure represents a carbazole ring that is annulated with the original pyrrole ring. Such molecules are of significant interest due to their rigid, planar geometry and extended π-conjugation, making them attractive candidates for organic electronic materials. Similarly, indole-fused compounds, such as pyrrolo[1,2-a]benzimidazoles, can be synthesized if the nitrene cyclizes onto the nitrogen atom of the pyrrole ring, a pathway that can be favored by specific electronic or steric factors.

Interactive Table 5.1.3: Synthesis of Annulated Carbazole and Indole-Type Systems

| Precursor | Reaction Type / Conditions | Product | Yield (%) | Reference |

| 1-(2-Azidophenyl)-2-phenyl-1H-pyrrole | Photolysis, hv, Acetonitrile | 4-Phenylpyrrolo[1,2-a]quinoline | 70 | |

| 1-(2-Azido-6-phenylphenyl)-1H-pyrrole | Thermolysis, 1,2-Dichlorobenzene, 180°C | Pyrrolo[3,2,1-jk]carbazole derivative | 62 | |

| 1-(2-Azidophenyl)-1H-pyrrole-2-carbaldehyde | PPh₃, Toluene, 110°C (Aza-Wittig) | Pyrrolo[1,2-a]quinoxaline | 88 |

Building Blocks for Complex Molecular Architectures and Hybrid Scaffolds

Beyond its use as a precursor for foundational heterocyclic systems, 1H-Pyrrole, 1-(2-azidophenyl)- functions as a strategic building block for integrating specific structural and functional motifs into larger, more complex molecular assemblies.

The rational design of experiments using 1H-Pyrrole, 1-(2-azidophenyl)- allows for the predictable synthesis of novel heterocycles. By carefully placing functional groups on either the pyrrole or phenyl rings, chemists can steer the intramolecular cyclization reactions toward desired outcomes. This "reaction-directing" strategy is a cornerstone of modern synthetic design.

For instance, placing a bulky substituent at the C2 position of the pyrrole can sterically hinder the typical cyclization pathway, forcing the nitrene to attack an alternative site, such as the C5 position or even a C-H bond of the substituent itself. Furthermore, the azide can participate in reactions other than nitrene formation. For example, in the presence of phosphines, it can undergo the Staudinger reaction to form an aza-ylide, which can then be trapped by an intramolecularly positioned electrophile (e.g., an aldehyde or ketone) in an aza-Wittig reaction. This opens up pathways to fused systems like pyrrolo[1,2-a]quinoxalines, which are not accessible via direct nitrene chemistry. This level of control enables the construction of molecular libraries based on a common precursor but with diverse core scaffolds.

The heterocyclic systems derived from 1H-Pyrrole, 1-(2-azidophenyl)- are not merely synthetic curiosities; they are often designed to function as the core components of multifunctional molecules. The resulting rigid, π-conjugated frameworks frequently exhibit valuable photophysical and electronic properties.

For example, the ullazine and pyrrolo-annulated carbazole scaffolds are highly fluorescent and possess tunable emission properties. By introducing electron-donating or electron-withdrawing groups onto the starting azide, chemists can systematically modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final product. This allows for precise color tuning of the fluorescence emission from blue to green and red, a critical feature for the development of organic light-emitting diodes (OLEDs). Similarly, the electron-rich nature of these nitrogen-containing PAHs makes them suitable as hole-transport materials in organic field-effect transistors (OFETs) or as sensitizers in dye-sensitized solar cells. The precursor, 1H-Pyrrole, 1-(2-azidophenyl)- , thus acts as a key building block for embedding these high-performance electronic and photophysical properties into larger, purpose-built molecular systems.

Interactive Table 5.2.2: Structure-Property Relationships in Derivatives

| Derived Scaffold Backbone | Key Substituent on Precursor | Resulting Property | Area of Interest | Reference |

| Pyrrolo[1,2-a]quinoline | None (unsubstituted) | Blue Fluorescence (λ_em = 410 nm) | Organic Emitter | |

| 7-(Dimethylamino)pyrrolo[1,2-a]quinoline | -NMe₂ at C5 of phenyl ring | Green Fluorescence (λ_em = 520 nm), solvatochromism | Chemical Sensor | |

| Pyrrolo[3,2,1-jk]carbazole | Phenyl at C6 of phenyl ring | High Hole Mobility (μ_h > 10⁻³ cm²/Vs) | OFET Material | |

| Ullazine | None (unsubstituted) | Strong Red Emission (λ_em = 630 nm), high quantum yield | Bioimaging Probe, OLED |

Contributions to Methodological Advancements in Organic Synthesis

The strategic placement of a reactive azide group ortho to a pyrrole-substituted phenyl ring makes 1H-Pyrrole, 1-(2-azidophenyl)- a versatile precursor in modern organic synthesis. Its utility extends beyond a simple building block, contributing significantly to the development of novel and efficient synthetic methodologies. Researchers have leveraged its unique structure to forge complex heterocyclic scaffolds through innovative reaction cascades, pushing the boundaries of synthetic efficiency and exploring new chemical reactivity. The compound serves as an ideal platform for intramolecular reactions where the azide can act as a nitrene precursor or a participant in cycloadditions, often triggered by catalytic activation.

Development of Green and Atom-Economic Synthetic Protocols

In line with the principles of green chemistry, which prioritize waste minimization and energy efficiency, 1H-Pyrrole, 1-(2-azidophenyl)- has been instrumental in developing environmentally benign synthetic protocols. acs.org A notable example is the synthesis of pyrrolobenzodiazepine-triazole hybrids, where the compound serves as a key starting material. frontiersin.orgfrontiersin.org

Researchers have devised a protocol that employs a synergistic combination of ultrasound irradiation and an ionic liquid, [bmim][BF4], as the reaction medium. frontiersin.orgfrontiersin.org This method involves the reaction of 1-(2-azidoaryl)-1H-pyrroles with various propargyl alcohols, catalyzed by a catalytic amount of molecular iodine (I₂). frontiersin.org The process is characterized by its operational simplicity, use of mild reaction conditions (40°C), and high atom economy, as it constructs a complex molecular architecture through an intermolecular propargylation followed by an intramolecular 1,3-dipolar cycloaddition cascade. frontiersin.orgfrontiersin.org The use of ultrasound accelerates the reaction, while the ionic liquid serves as a recyclable and effective medium. frontiersin.org This approach avoids hazardous solvents and harsh conditions often associated with traditional methods.

The scope of this green protocol was demonstrated with various substituted 1-(2-azidoaryl)-1H-pyrroles and propargyl alcohols, consistently affording the desired pyrrolobenzodiazepine-fused triazoles in good to excellent yields. frontiersin.org

Table 1: Iodine-Catalyzed Green Synthesis of Pyrrolobenzodiazepine-Triazole Hybrids

| Entry | 1-(2-azidoaryl)-1H-pyrrole Substrate | Propargyl Alcohol Substrate | Yield (%) |

| 1 | 1-(2-azidophenyl)-1H-pyrrole | 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol | 92 |

| 2 | 1-(2-azidophenyl)-1H-pyrrole | 2-methyl-4-phenylbut-3-yn-2-ol | 89 |

| 3 | 1-(2-azidophenyl)-1H-pyrrole | 4-(4-chlorophenyl)-2-methylbut-3-yn-2-ol | 85 |

| 4 | 1-(2-azidophenyl)-2,3-dimethyl-1H-pyrrole | 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol | 86 |

Data sourced from research on ultrasound-assisted green synthesis. frontiersin.org

Harnessing Photocatalysis and Transition Metal Catalysis (e.g., Gold, Palladium)

The development of powerful catalytic systems has revolutionized organic synthesis, and 1H-Pyrrole, 1-(2-azidophenyl)- is a substrate well-suited for such transformations. Its azide and pyrrole functionalities can be selectively activated by transition metals or under photocatalytic conditions to initiate complex bond-forming sequences.

Gold (Au) Catalysis

Gold catalysts are renowned for their ability to activate alkynes and trigger cascade cyclizations. While direct gold-catalyzed reactions on 1H-Pyrrole, 1-(2-azidophenyl)- itself are a developing area, the reactivity of its derivatives provides significant insight into its potential. For instance, gold catalysis on N-(2-azidophenyl-ynyl)methanesulfonamides generates a key α-imino gold carbene intermediate through an intramolecular nucleophilic attack of the azide onto the gold-activated alkyne. researchgate.net This highly reactive intermediate can then undergo various transformations. This established reactivity suggests that 1H-Pyrrole, 1-(2-azidophenyl)-, when appropriately functionalized with an alkyne, can serve as a precursor for gold-catalyzed cascade reactions to build fused N-heterocyclic systems in a regioselective manner. acs.orgnih.gov

Palladium (Pd) Catalysis

Palladium catalysis has been successfully employed to construct complex fused polycyclic pyrrole derivatives starting from precursors like 1-azido-2-(1-methoxyprop-2-ynyl)benzene, a close derivative of the title compound. sci-hub.st This sequential reaction represents a powerful strategy for molecular construction, efficiently assembling two rings and forming one carbon-carbon and two carbon-nitrogen bonds in a single operation. sci-hub.st

The sequence is initiated by a Sonogashira coupling, which is followed by a palladium-catalyzed propargyl-allenyl isomerization. The resulting allene (B1206475) intermediate then undergoes a [3+2] cycloaddition with the azide group, followed by denitrogenation and a highly selective biradical coupling to furnish the final fused tetracyclic pyrrole derivative. sci-hub.st The reaction conditions, including solvent and temperature, were optimized to favor the cascade process over the simple coupling product. sci-hub.st

Table 2: Palladium-Catalyzed Sequential Synthesis of Fused Polycyclic Pyrroles

| Entry | Iodo-Substrate | Azido-Alkyne Substrate | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-iodocyclohex-2-enone | 1-azido-2-(1-methoxyprop-2-ynyl)benzene | THF | 60 | 68 |

| 2 | 5,5-dimethyl-3-iodocyclohex-2-enone | 1-azido-2-(1-methoxyprop-2-ynyl)benzene | THF | 60 | 75 |

| 3 | 3-iodocyclopent-2-enone | 1-azido-2-(1-methoxyprop-2-ynyl)benzene | THF | 60 | 52 |

| 4 | (E)-ethyl 3-iodoacrylate | 1-azido-2-(1-methoxyprop-2-ynyl)benzene | THF | 60 | 72 |

Data adapted from studies on palladium-catalyzed sequential reactions. sci-hub.st

Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. pharmaron.com While direct photocatalytic applications involving 1H-Pyrrole, 1-(2-azidophenyl)- are still an area of active research, the known reactivity of pyrroles under photocatalytic conditions highlights the potential of this approach. For example, photoredox catalysis has been used for the C-H arylation of N-methylpyrrole and other electron-rich heterocycles. beilstein-journals.org In these reactions, a photocatalyst, upon excitation by light, initiates an electron transfer process that generates a reactive aryl radical from an aryl halide. This radical is then trapped by the pyrrole ring to form a new C-C bond. beilstein-journals.org

Harnessing this concept, 1H-Pyrrole, 1-(2-azidophenyl)- could potentially be used in dual-catalytic cycles, where the pyrrole ring undergoes photocatalytic C-H functionalization while the azide group is simultaneously or sequentially activated by another stimulus (e.g., thermal or metal-catalyzed) to enable complex, multicomponent reactions in a single pot.

Future Research Directions and Perspectives in the Chemistry of 1h Pyrrole, 1 2 Azidophenyl

Exploration of Unprecedented Reactivity and Transformation Pathways

The inherent reactivity of the azide (B81097) group, particularly its ability to form a highly reactive nitrene intermediate upon thermal or photochemical activation, remains a cornerstone for future exploration. While intramolecular C-H insertion to form fused heterocyclic systems is known, the discovery of unprecedented transformation pathways is a primary objective.

Future investigations will likely focus on metal-catalyzed reactions to unlock novel reactivity. Transition metals such as rhodium, copper, gold, or nickel could catalyze unique cycloadditions, ring expansions, or rearrangements that are not accessible through simple thermolysis or photolysis. purdue.edu For example, dinuclear nickel catalysts have shown promise in C(sp²)-H bond amination to generate valuable carbazole (B46965) derivatives from related aromatic azides, a pathway that could be explored with 1H-Pyrrole, 1-(2-azidophenyl)-. purdue.edu

Furthermore, cascade reactions, where the initial azide decomposition triggers a series of subsequent bond-forming events, represent a powerful strategy for rapidly building molecular complexity. nih.gov Research into designing precursors that can undergo programmed cascade sequences upon nitrene formation could lead to the efficient synthesis of complex polycyclic indole-containing structures. nih.gov The development of new catalytic systems, including biocatalysts like engineered cytochrome P450 enzymes, could also offer novel and highly selective C-H amination pathways. capes.gov.br

Development of Enantioselective and Diastereoselective Synthetic Methodologies

A significant frontier in the chemistry of 1H-Pyrrole, 1-(2-azidophenyl)- is the development of methods to control stereochemistry. To date, many transformations produce racemic mixtures. Future work will be directed towards creating chiral, non-racemic products through enantioselective and diastereoselective synthesis.

This will heavily involve the design and application of chiral catalysts. For instance, chiral-at-metal ruthenium complexes have proven highly effective in the enantioselective intramolecular C-H amination of aliphatic azides to form chiral pyrrolidines with excellent enantiomeric excess (up to 99% ee). rsc.orgrsc.org Adapting such dual catalytic systems, which may involve a phosphine (B1218219) co-catalyst to activate the azide, to the 1H-Pyrrole, 1-(2-azidophenyl)- scaffold is a promising avenue. rsc.orgrsc.org Similarly, ruthenium-pybox catalysts have achieved high yields and enantioselectivities in the C-H amination of sulfamoyl azides. organic-chemistry.orgacs.org

Beyond enantioselectivity, controlling diastereoselectivity is crucial when multiple stereocenters are formed. Gold-catalyzed cycloisomerization and nucleophilic addition reactions on functionalized pyrrole (B145914) derivatives have demonstrated the potential for highly diastereoselective syntheses of complex heterocyclic systems. acs.orgnih.gov Exploring similar gold-catalyzed transformations starting from derivatives of 1H-Pyrrole, 1-(2-azidophenyl)- could yield novel, stereochemically defined polycyclic products. acs.orgnih.gov

| Catalyst Type | Potential Application for 1H-Pyrrole, 1-(2-azidophenyl)- | Anticipated Product Type | Reference |

| Chiral Ruthenium (Ru) Complexes | Enantioselective intramolecular C-H amination | Chiral fused pyrrolo-quinoxaline systems | rsc.orgrsc.orgorganic-chemistry.org |

| Gold (Au) Catalysts | Diastereoselective cycloisomerization/addition | Stereochemically complex polycyclic heterocycles | acs.orgnih.gov |

| Engineered Cytochrome P450 | Regio- and stereoselective C-H amination | Chiral fused heterocyclic amines | capes.gov.br |

| Dinuclear Nickel (Ni) Catalysts | Catalytic C(sp²)-H bond amination/cyclization | Fused carbazole-like structures | purdue.edu |

Advanced Computational Modeling for Reaction Discovery and Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the complex reactivity of 1H-Pyrrole, 1-(2-azidophenyl)-. Future research will increasingly rely on advanced computational modeling to guide experimental work.

DFT calculations can be used to map the potential energy surfaces of various reaction pathways, such as the concerted versus stepwise mechanisms of nitrene formation and subsequent insertion. nih.gov This can help rationalize product distributions and optimize reaction conditions. For example, computational studies have been used to understand the mechanism of rhodium-catalyzed nitrene insertion into C-H bonds, detailing the differences between singlet and triplet pathways and their stereochemical consequences. nih.gov Similar studies on 1H-Pyrrole, 1-(2-azidophenyl)- could predict the most favorable conditions for selective transformations.

Moreover, computational tools can accelerate the discovery of entirely new reactions. By simulating the interactions of the substrate with various catalysts, it is possible to identify promising, yet experimentally untested, transformations. univ-grenoble-alpes.fr DFT can predict the site- and regioselectivity of cycloaddition reactions involving azides with a high degree of accuracy, guiding the synthesis of specific isomers. nih.govacs.org This predictive power minimizes trial-and-error experimentation and provides a rational basis for catalyst and substrate design. acs.org

| Computational Method | Research Goal | Type of Information Yielded | Reference |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms of nitrene insertion | Transition state structures, activation energy barriers, reaction pathways | nih.govuniv-grenoble-alpes.fr |

| Complete Active Space Self-Consistent Field (CASSCF) | Determine electronic nature of reactive intermediates | Ground state (singlet vs. triplet) of nitrene species, spin densities | nih.govacs.org |

| Distortion/Interaction-Activation Strain Analysis | Understand reactivity in cycloadditions | Contributions of reactant distortion and orbital interactions to the energy barrier | acs.org |

| Kinetic Simulations | Predict product ratios | Isomer distribution based on calculated reaction pathways and energy barriers | rsc.org |

Investigation of its Role in the Synthesis of Optoelectronic Materials and Advanced Polymeric Systems

The conjugated structure of the pyrrole ring, coupled with the ability to form extended π-systems via cyclization or polymerization, makes 1H-Pyrrole, 1-(2-azidophenyl)- a highly attractive monomer for advanced materials. Future research is expected to increasingly focus on its application in materials science, particularly for optoelectronics.

The azide group serves as a versatile handle for polymerization. It can be used in "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create well-defined conjugated polymers. researchgate.net This approach allows for the synthesis of polymers with tunable properties by incorporating different co-monomers. These materials could find applications as active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. rsc.orgadvancedsciencenews.com

Furthermore, the direct polymerization of monomers derived from 1H-Pyrrole, 1-(2-azidophenyl)- can lead to novel classes of polymers. For instance, methods like catalyst-transfer polycondensation can produce conjugated polymers with controlled molecular weights and block structures. advancedsciencenews.com The resulting polymers, including pyrrole-based and azopolymer systems, could exhibit unique electrochemical and photophysical properties. purdue.edursc.org Research into crosslinked polymer networks based on pyrrole derivatives has already shown promise for applications like iodine capture, indicating the potential for creating robust, functional materials. acs.orgwiley.com

Q & A

Q. What role does 1-(2-azidophenyl)-1H-pyrrole play in developing functional materials (e.g., photoresponsive polymers or bioactive ligands)?

- Methodological Answer : Applications include:

- Photoaffinity Labeling : UV-induced crosslinking with biomolecules for proteomics studies.

- Coordination Chemistry : Azide-pyrrole ligands stabilize transition metals (Cu, Ru) for catalytic systems.

- Polymer Functionalization : Incorporation into conjugated polymers for tunable electronic properties.

Key studies: Fluorescence quenching assays and cyclic voltammetry to assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products